2,3-dihydroxy-2-methylpropanenitrile
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Overview
Description
2,3-Dihydroxy-2-methylpropanenitrile is an organic compound with the molecular formula C4H7NO2 It is a cyanohydrin, a class of compounds characterized by the presence of both a nitrile group (-CN) and a hydroxyl group (-OH) on the same carbon atom
Preparation Methods
2,3-Dihydroxy-2-methylpropanenitrile can be synthesized through several methods:
From Aldehydes and Ketones: One common method involves the addition of hydrogen cyanide (HCN) to aldehydes or ketones.
Industrial Production: Industrially, this compound can be produced by the reaction of acetone with hydrogen cyanide in the presence of a base such as sodium or potassium cyanide.
Chemical Reactions Analysis
2,3-Dihydroxy-2-methylpropanenitrile undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .
Scientific Research Applications
2,3-Dihydroxy-2-methylpropanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: Used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2,3-dihydroxy-2-methylpropanenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the hydroxyl groups can form hydrogen bonds with other molecules. These interactions can affect enzyme activity and metabolic pathways .
Comparison with Similar Compounds
2,3-Dihydroxy-2-methylpropanenitrile can be compared with other cyanohydrins such as:
2-Hydroxy-2-methylpropanenitrile: Similar structure but lacks the additional hydroxyl group at the 3-position.
Acetone cyanohydrin: Similar structure but lacks the additional hydroxyl group at the 3-position.
2-Hydroxyisobutyronitrile: Similar structure but differs in the position of the hydroxyl group.
These comparisons highlight the unique presence of two hydroxyl groups in this compound, which can influence its reactivity and applications.
Properties
IUPAC Name |
2,3-dihydroxy-2-methylpropanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c1-4(7,2-5)3-6/h6-7H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWXFBPEZPFFAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114983-36-7 |
Source
|
Record name | 2,3-dihydroxy-2-methylpropanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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